molecular formula C11H12F2O3 B1412971 Ethyl 2,6-difluoro-3-methoxyphenylacetate CAS No. 1806293-36-6

Ethyl 2,6-difluoro-3-methoxyphenylacetate

Cat. No.: B1412971
CAS No.: 1806293-36-6
M. Wt: 230.21 g/mol
InChI Key: GCJJRUYHWNWHIR-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-3-methoxyphenylacetate is an organic compound with the molecular formula C11H12F2O3 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-difluoro-3-methoxyphenylacetate typically involves the esterification of 2,6-difluoro-3-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2,6-Difluoro-3-methoxyphenylacetic acid.

    Reduction: 2,6-Difluoro-3-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-difluoro-3-methoxyphenylacetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,6-difluoro-3-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6-difluoro-3-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 2,6-difluoro-3-chlorophenylacetate: Similar structure but with a chloro group instead of a methoxy group.

    Ethyl 2,6-difluoro-3-nitrophenylacetate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Ethyl 2,6-difluoro-3-methoxyphenylacetate is unique due to the combination of fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, while the methoxy group can affect its solubility and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(2,6-difluoro-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-8(12)4-5-9(15-2)11(7)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJJRUYHWNWHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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